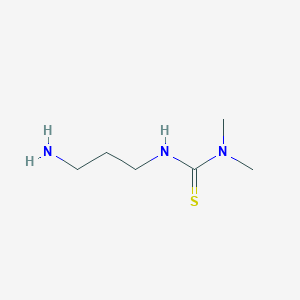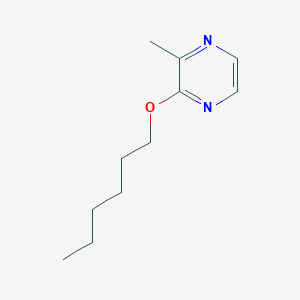![molecular formula C11H17N3O6S B13098299 [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid CAS No. 92575-67-2](/img/structure/B13098299.png)
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, sulfonyl group, and acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the sulfonyl group and finally the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, such as the sulfonyl group, to simpler forms.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and acetic acid groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with specific amino acid residues, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl-containing acetic acids and tetrahydropyrimidine derivatives. Examples include:
- 2-((6-Amino-3-methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid
- 2-((6-Amino-3-ethyl-2,4-dioxo-1-butyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid
Uniqueness
What sets 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)acetic acid apart is its specific combination of functional groups and structural features. This unique structure allows it to interact with a distinct set of molecular targets and exhibit specific chemical and biological properties.
Propiedades
Número CAS |
92575-67-2 |
|---|---|
Fórmula molecular |
C11H17N3O6S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
2-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-5-yl)sulfonylacetic acid |
InChI |
InChI=1S/C11H17N3O6S/c1-3-5-14-9(12)8(21(19,20)6-7(15)16)10(17)13(4-2)11(14)18/h3-6,12H2,1-2H3,(H,15,16) |
Clave InChI |
FGFVTXIFYOJMON-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CC)S(=O)(=O)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


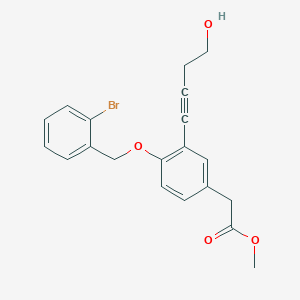
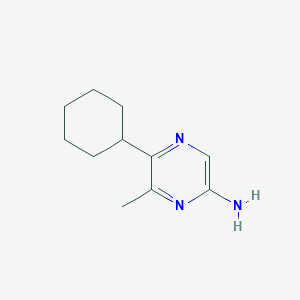

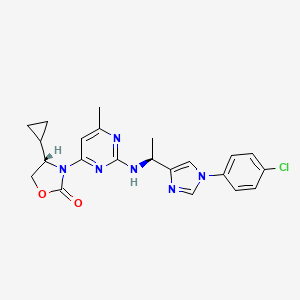
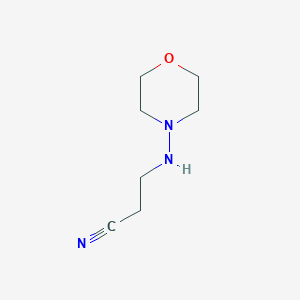


![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
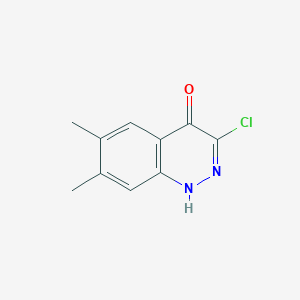
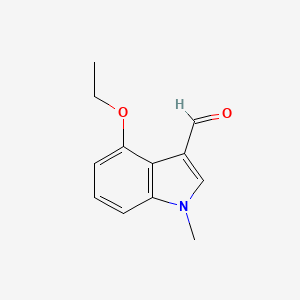
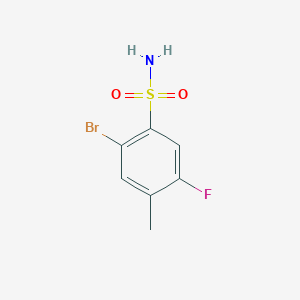
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
